6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one
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Overview
Description
6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is a chemical compound with a unique bicyclic structure. This compound is part of the oxabicyclo[3.2.1]octane family, which is known for its rigid and conformationally defined framework. The presence of a bromine atom at the 6th position and an oxabicyclo[3.2.1]octane core makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one can be achieved through several methods. One common approach involves the cycloaddition of suitable oxyallyls and furans . Another method includes the Rh(II)-catalyzed decomposition of vinyldiazomethanes in the presence of furans . These methods often require specific reaction conditions, such as controlled temperatures and the use of catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, desymmetrization and resolution procedures, along with stereoselective functionalizations, are employed to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of complex molecules and natural product analogues.
Biology: The compound’s derivatives have shown potential as plant growth regulators.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The presence of the bromine atom can enhance its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]oct-6-en-3-one: Lacks the bromine atom but shares the same core structure.
2,6-Dioxabicyclo[3.2.1]octane: Contains additional oxygen atoms in the ring system.
2,6-Dioxatricyclo[3.3.1.0]nonane: Features a more complex tricyclic structure.
Uniqueness
6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
87615-86-9 |
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Molecular Formula |
C7H7BrO2 |
Molecular Weight |
203.03 g/mol |
IUPAC Name |
6-bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C7H7BrO2/c8-6-3-5-1-4(9)2-7(6)10-5/h3,5,7H,1-2H2 |
InChI Key |
WEYMNCPFAKQYKH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=C(C(O2)CC1=O)Br |
Origin of Product |
United States |
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